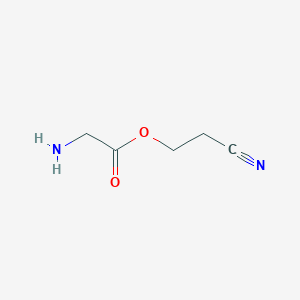

2-Cyanoethyl 2-aminoacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2O2 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

2-cyanoethyl 2-aminoacetate |

InChI |

InChI=1S/C5H8N2O2/c6-2-1-3-9-5(8)4-7/h1,3-4,7H2 |

InChI Key |

BMRQHOWBMBAVIX-UHFFFAOYSA-N |

Canonical SMILES |

C(COC(=O)CN)C#N |

Origin of Product |

United States |

Overview of N 2 Cyanoethyl Aminoacetate in Organic Chemistry Research

Significance as a Versatile Synthetic Building Block in Fine Chemical and Medicinal Chemistry

N-(2-Cyanoethyl)aminoacetate serves as a valuable scaffold in the synthesis of more complex molecules due to its bifunctional nature, possessing both a secondary amine and a carboxylic acid group, along with a reactive nitrile functionality. This unique combination allows for a variety of chemical transformations, making it a key intermediate in the production of fine chemicals and pharmacologically active compounds. ontosight.aismolecule.com

The compound and its esterified form, ethyl 2-((2-cyanoethyl)amino)acetate, are employed as foundational materials in the synthesis of amino acids, peptides, and various heterocyclic systems. ontosight.aifluorochem.co.uk The presence of the cyanoethyl group imparts specific chemical properties, including enhanced reactivity under certain conditions. ontosight.ai This reactivity is harnessed in multi-step synthetic pathways to introduce the N-(2-cyanoethyl)glycine motif into larger molecular frameworks.

In medicinal chemistry, derivatives of N-(2-Cyanoethyl)aminoacetate have been investigated for their potential biological activities. Research has indicated that compounds incorporating this structure may exhibit properties relevant to the treatment of various diseases, including cancer and infectious disorders. ontosight.ai For instance, studies have explored the cytotoxic activity of N-(2-Cyanoethyl)glycine derivatives against certain cancer cell lines. ontosight.ai Furthermore, its role as a building block extends to the synthesis of novel pharmaceuticals, as highlighted in reviews focusing on its potential applications. ontosight.ai

The versatility of N-(2-Cyanoethyl)aminoacetate is further demonstrated by its use in the synthesis of specialized chemical entities like peptide nucleic acids (PNAs). In this context, it is used to create composite molecules that can be instrumental in gene expression regulation research. The ability to functionalize both the amino and carboxylic acid groups allows for the systematic construction of complex oligomers.

Interactive Data Table: Properties of N-(2-Cyanoethyl)glycine

| Property | Value |

| Molecular Formula | C5H8N2O2 |

| Molecular Weight | 128.13 g/mol |

| Melting Point | 188-193°C |

| Boiling Point | 343.1°C at 760mmHg |

| Density | 1.187g/cm3 |

| Synonyms | N-(2-Cyanoethyl)aminoacetic acid, 2-(2-cyanoethylamino)acetic acid |

Historical Context and Evolution of its Chemical Investigation

The development of N-(2-Cyanoethyl)aminoacetate is intrinsically linked to the broader history of the cyanoethylation reaction, a process that involves the addition of a compound with an active hydrogen atom to acrylonitrile (B1666552). asianpubs.orgwikipedia.org This reaction provides a convenient method for introducing a 2-cyanoethyl group into a molecule. asianpubs.org

The cyanoethylation reaction itself has been a subject of chemical investigation for many decades, with early work focusing on its application to various nucleophiles such as alcohols, thiols, and amines. wikipedia.org The reaction is typically base-catalyzed, and its mechanism involves the nucleophilic attack on the β-carbon of acrylonitrile. asianpubs.org

The specific synthesis of N-(2-Cyanoethyl)glycine is achieved through the reaction of glycine (B1666218), the simplest amino acid, with acrylonitrile in the presence of a base. ontosight.ai This method represents a straightforward application of the well-established cyanoethylation procedure to amino acids.

Over time, the investigation of N-(2-Cyanoethyl)aminoacetate and its derivatives has evolved from simple synthesis to exploration of their utility in more complex applications. The cyanoethyl group is recognized as a useful protecting group in organic synthesis, particularly in oligonucleotide synthesis, where it can be removed under basic conditions. wikipedia.orgglenresearch.com This property has been exploited in the solid-phase synthesis of molecules like peptide nucleic acids.

The continuous interest in cyanoethylated compounds is driven by their potential as precursors to a wide range of biologically active heterocycles and other functionalized molecules. asianpubs.org The ability to convert the nitrile group into other functionalities, such as amines or carboxylic acids, further enhances the synthetic value of N-(2-Cyanoethyl)aminoacetate and its derivatives.

Interactive Data Table: Key Developments in Cyanoethylation

| Development | Description | Significance |

| General Reaction | Addition of a protic nucleophile (e.g., amine, alcohol) to acrylonitrile. wikipedia.org | Provides a method to introduce the 2-cyanoethyl group. asianpubs.org |

| Catalysis | Typically base-catalyzed, though acid catalysts can also be used in some cases. asianpubs.org | Controls the reaction rate and efficiency. |

| Application to Amino Acids | Reaction of amino acids like glycine with acrylonitrile to form N-cyanoethylated derivatives. ontosight.ai | Creates versatile building blocks for further synthesis. |

| Use as a Protecting Group | The cyanoethyl group can be removed under basic conditions. wikipedia.orgglenresearch.com | Useful in multi-step synthesis, particularly in oligonucleotide chemistry. |

Synthetic Methodologies for N 2 Cyanoethyl Aminoacetate Derivatives

Direct N-Alkylation Strategies for Aminoacetate Scaffolds

Direct N-alkylation represents a fundamental approach to introducing the 2-cyanoethyl group onto an aminoacetate core. This can be achieved through several pathways, primarily involving the reaction of glycine (B1666218) esters with suitable electrophiles.

The reaction between glycine esters and acrylonitrile (B1666552) is a primary and straightforward method for synthesizing N-(2-cyanoethyl)aminoacetate derivatives. This transformation is mechanistically classified as an aza-Michael addition, but can be viewed as a direct condensation or addition reaction. In this process, the nitrogen atom of the glycine ester acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.

This type of reaction is foundational in prebiotic chemistry studies, where the addition of glycine precursors to acrylonitrile has been proposed as a plausible route toward the formation of amino acids like glutamine. mdpi.com The reaction involves the direct coupling of the amino group with the activated double bond of acrylonitrile, forming the characteristic N-CH2CH2CN linkage. mdpi.com The general reactivity of primary amines with acrylonitrile to form cyanoethylated products is well-established and serves as an important pathway for creating intermediates in organic chemistry. chalmers.se

An alternative to using acrylonitrile is the reaction of glycine esters with electrophiles that already contain the three-carbon nitrile backbone, such as 3-halopropionitriles (e.g., 3-chloropropionitrile (B165592) or 3-bromopropionitrile). This approach follows a classic SN2 nucleophilic substitution mechanism, where the amino group of the glycine ester displaces the halide leaving group. sinica.edu.tw

This method offers a different strategic approach to the same target molecule. The choice of reaction conditions, particularly the base and solvent, is crucial to facilitate the substitution while minimizing side reactions. sinica.edu.tw While less common than the conjugate addition approach for this specific scaffold, nucleophilic substitution remains a viable and fundamental strategy for forming C-N bonds. evitachem.com

Aza-Michael Addition Protocols for N-(2-Cyanoethyl)aminoacetate Scaffold Formation

The aza-Michael addition is one of the most efficient and widely utilized methods for carbon-nitrogen bond formation in the synthesis of β-amino nitriles. derpharmachemica.com This reaction involves the conjugate addition of a nitrogen nucleophile, such as a glycine ester, to an α,β-unsaturated nitrile like acrylonitrile. derpharmachemica.comresearchgate.net The process is highly atom-economical and is often favored for its operational simplicity.

The synthesis of ethyl 2-((2-cyanoethyl)amino)acetate has been successfully achieved via the aza-Michael addition of ethyl 2-aminoacetate to acrylonitrile. derpharmachemica.com This reaction provides the desired β-amino derivative, which is a valuable synthon for various nitrogen-containing compounds. derpharmachemica.com The scope of the aza-Michael reaction is broad, with numerous catalytic systems developed to enhance its efficiency and selectivity. researchgate.net Modern variations of this reaction include solvent- and catalyst-free approaches using mechanochemistry, such as ball milling, which aligns with the principles of green chemistry. irb.hr A potential side reaction in this process is double alkylation, where the initially formed secondary amine reacts with a second molecule of acrylonitrile, leading to the formation of N,N-bis(2-cyanoethyl)aminoacetate derivatives. irb.hrmolport.com

Optimization of Reaction Conditions and Catalyst Systems in N-(2-Cyanoethyl)aminoacetate Synthesis

The success of the aza-Michael addition for synthesizing N-(2-cyanoethyl)aminoacetate derivatives heavily relies on the optimization of reaction parameters and the choice of catalyst. A variety of Lewis acid and base catalysts have been explored to promote this transformation. derpharmachemica.com

One reported system employs a non-toxic and inexpensive SbCl3-HAP (antimony trichloride (B1173362) supported on hydroxyapatite) catalyst. derpharmachemica.com In this method, the reaction between ethyl 2-aminoacetate and acrylonitrile proceeds in acetonitrile (B52724) at 50 °C to yield the desired product. derpharmachemica.com Another highly efficient protocol uses the ionic liquid triethylammonium (B8662869) acetate (B1210297) (TEAA) as both a catalyst and solvent at room temperature, offering a green and recyclable catalytic system. researchgate.net Research into related aza-Michael additions has shown that reaction temperature is a critical parameter; for the addition of methylamine (B109427) to acrylonitrile, the yield of the desired product increased with temperature, with an optimum at 25 °C. researchgate.net The choice of catalyst is paramount, as basic conditions can sometimes promote the unwanted polymerization of acrylonitrile. chalmers.se

| Catalyst System | Substrates | Solvent | Temperature | Reference |

|---|---|---|---|---|

| SbCl3-HAP | Ethyl 2-aminoacetate + Acrylonitrile | Acetonitrile | 50 °C | derpharmachemica.com |

| Triethylammonium Acetate (TEAA) | Amines + α,β-unsaturated nitriles | TEAA (neat) | Room Temp. | researchgate.net |

Preparation of Alkyl Ester Analogues (e.g., Methyl and Ethyl Esters)

The synthetic methodologies described are versatile and allow for the preparation of various alkyl ester analogues of N-(2-cyanoethyl)aminoacetate. The ethyl ester, ethyl 2-((2-cyanoethyl)amino)acetate, has been synthesized specifically through the aza-Michael reaction. derpharmachemica.comresearchgate.net Similarly, the corresponding methyl ester, methyl [(2-cyanoethyl)amino]acetate, is also a known derivative prepared through related synthetic routes. evitachem.com

The robustness of these methods permits the incorporation of different ester groups and also substitutions on the nitrogen atom, expanding the library of accessible building blocks. This flexibility is demonstrated by the reported synthesis of more sterically demanding or functionalized analogues.

| Compound Name | CAS Number | Reference |

|---|---|---|

| Methyl [(2-cyanoethyl)amino]acetate | Not specified | evitachem.com |

| Ethyl 2-((2-cyanoethyl)amino)acetate | Not specified | derpharmachemica.com |

| Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate | 1210400-73-9 | accelachem.com |

| Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate | 1488-15-9 | bldpharm.com |

Chemical Reactivity and Mechanistic Investigations of N 2 Cyanoethyl Aminoacetate

Reactivity of the Secondary Amine Functionality: Alkylation, Acylation, and Condensation Reactions.

The secondary amine in N-(2-Cyanoethyl)aminoacetate is a nucleophilic center, readily participating in a variety of reactions.

Alkylation: The nitrogen atom can be alkylated using alkyl halides or through reductive amination. The direct N-alkylation of unprotected α-amino acids with alcohols represents a modern, sustainable approach. nih.gov This reaction is often catalyzed by transition metals like Ruthenium and produces water as the sole byproduct. nih.gov While traditional methods involve stoichiometric reagents like aldehydes with inorganic reductants or nucleophilic substitution with alkyl halides, catalytic methods offer higher atom economy and selectivity. nih.govmonash.edu

Acylation: N-acylation is a fundamental transformation of the secondary amine, typically achieved using acyl chlorides or anhydrides to form the corresponding amide. Enzymatic methods for N-acylation are also gaining prominence as they offer high selectivity under mild, aqueous conditions. nih.gov For instance, aminoacylases can catalyze the acylation of amino acids with fatty acids, demonstrating the potential for green alternatives to classical methods like the Schotten-Baumann reaction. nih.gov

Condensation Reactions: The secondary amine can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines or enamines. A notable application of such reactivity is in bioconjugation, where specific condensation reactions are used for labeling proteins. For example, the condensation of 2-cyanobenzothiazole (CBT) with a terminal cysteine residue (a 1,2-aminothiol) proceeds with high specificity under physiological conditions, highlighting a specialized form of condensation that relies on the proximity of an amine and a thiol. nih.gov While N-(2-Cyanoethyl)aminoacetate lacks the thiol group, the principle of its amine reacting with electrophilic partners in condensation reactions remains relevant.

Transformations Involving the Ester Moiety: Hydrolysis, Transesterification, and Amidation.

The ester group in N-(2-Cyanoethyl)aminoacetate is susceptible to nucleophilic acyl substitution, leading to several important transformations.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, N-(2-cyanoethyl)glycine. Base-mediated hydrolysis, often using alkali hydroxides like potassium hydroxide (KOH), is a common method. nih.gov This reaction proceeds through the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl group of the ester can be exchanged with another alkyl group from the alcohol. This process, known as transesterification, is an equilibrium-driven reaction useful for modifying the ester component of the molecule.

Amidation: The direct conversion of the ester to an amide can be achieved by reacting N-(2-Cyanoethyl)aminoacetate with a primary or secondary amine. This transformation, often requiring elevated temperatures or catalysis, is a key step in synthesizing more complex amides from amino acid precursors. nih.gov Modern approaches focus on the chemoselective amidation of unprotected amino acids using Lewis acid catalysts, which avoids the need for protecting groups on the amine functionality. nih.gov

Influence of the Cyano Group on Intramolecular and Intermolecular Reactivity.

Nucleophilic Additions to the Nitrile Functionality.

The electrophilic carbon of the nitrile is susceptible to attack by various nucleophiles. unizin.org

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, proceeding through an intermediate amide. libretexts.orgchemistrysteps.com The acid-catalyzed mechanism involves protonation of the nitrogen, which activates the nitrile for attack by water. chemistrysteps.com The base-catalyzed pathway begins with the direct addition of a hydroxide ion to the nitrile carbon. libretexts.orgunizin.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). unizin.orglibretexts.org The reaction involves successive nucleophilic additions of hydride ions. unizin.orglibretexts.org Using a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) can lead to the formation of an aldehyde after hydrolysis of the intermediate imine. libretexts.org

Addition of Organometallic Reagents: Grignard reagents (RMgX) or organolithium reagents (RLi) add to the nitrile to form an intermediate imine anion, which upon aqueous workup, yields a ketone. libretexts.org

The reactivity of nitriles towards nucleophiles like cysteine is of significant interest in medicinal chemistry. The reaction rate is enhanced by adjacent electron-withdrawing groups, which increase the electrophilicity of the nitrile carbon. nih.govnih.gov

Intramolecular Cyclization Pathways Triggered by the Cyanoethyl Group.

The cyanoethyl group can participate in or trigger intramolecular cyclization reactions, leading to the formation of heterocyclic structures. For instance, the hydrolysis of the cyano group can be followed by intramolecular ring expansion. nih.gov In a related compound, ethyl [cyano(4,6-dimethylpyrimidin-2-yl)amino]-acetate, treatment with sulfuric acid leads to an intramolecular cyclization to form a 2-iminooxazolin-5-one derivative. eco-vector.com The cyano group can also be activated by reagents like trifluoroacetic anhydride, promoting intramolecular cyclization by enhancing the electrophilicity of the nitrile carbon for attack by an internal nucleophile. nih.gov Such cyclizations are a powerful strategy for synthesizing various heterocyclic compounds, including oxazinanones and thiadiazinone 1-oxides from appropriately substituted precursors. nih.govfrontiersin.orgresearchgate.net

Mechanistic Elucidation of Key Transformations.

Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing synthetic pathways.

The mechanism for the basic hydrolysis of a nitrile involves the nucleophilic addition of a hydroxide ion to the nitrile carbon, forming an imine anion. libretexts.orgunizin.org This is followed by protonation to give a hydroxy imine, which then tautomerizes to an amide. libretexts.org The amide can then undergo further hydrolysis to the carboxylate. libretexts.orgunizin.org

Intramolecular cyclization mechanisms often begin with the activation of one of the functional groups. For example, a Brønsted acid can protonate a diazo group in an amino acid derivative, which then allows for intramolecular nucleophilic attack by a carbamate group to form an oxazinanone ring. frontiersin.orgresearchgate.net Similarly, activation of the N-cyano group in N-cyano sulfoximines with an anhydride is proposed to proceed via the formation of a more electrophilic intermediate that is susceptible to intramolecular attack. nih.gov

Spectroscopic Techniques for Monitoring Reaction Progress and Identifying Intermediates.

Spectroscopic methods are indispensable tools for studying reaction mechanisms, monitoring their progress, and identifying transient intermediates. clairet.co.uksciepub.com

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for monitoring reactions in real-time. clairet.co.uknih.gov The progress of a reaction involving N-(2-Cyanoethyl)aminoacetate can be followed by observing the disappearance of reactant peaks and the appearance of product peaks. For example, the hydrolysis of the nitrile group can be monitored by the disappearance of the C≡N stretching vibration (typically around 2250 cm⁻¹) and the appearance of C=O stretching vibrations for the intermediate amide and final carboxylic acid. nih.govlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules in solution and is a powerful technique for elucidating reaction mechanisms and kinetics. sciepub.comnih.govnih.govrsc.org By taking NMR spectra at different time points, one can quantify the concentration of reactants, products, and any observable intermediates. sciepub.com Both ¹H and ¹³C NMR are valuable; for instance, the conversion of the nitrile to an amine or a ketone would result in significant changes in the chemical shifts of the carbons and adjacent protons. nih.govmdpi.com

Below is a table summarizing the characteristic spectroscopic signals for the functional groups in N-(2-Cyanoethyl)aminoacetate, which are key for monitoring its transformations.

| Functional Group | Spectroscopic Technique | Characteristic Signal/Peak |

| Secondary Amine (N-H) | IR Spectroscopy | Stretching: ~3300-3500 cm⁻¹ (broad) |

| ¹H NMR Spectroscopy | ~1-5 ppm (broad, variable) | |

| Nitrile (C≡N) | IR Spectroscopy | Stretching: ~2210-2260 cm⁻¹ (sharp) |

| ¹³C NMR Spectroscopy | ~115-125 ppm | |

| Ester (C=O) | IR Spectroscopy | Stretching: ~1730-1750 cm⁻¹ (strong) |

| ¹³C NMR Spectroscopy | ~170-175 ppm | |

| Ester (C-O) | IR Spectroscopy | Stretching: ~1000-1300 cm⁻¹ |

Regioselectivity and Stereochemical Control in N-(2-Cyanoethyl)aminoacetate Derivatization

The derivatization of N-(2-Cyanoethyl)aminoacetate, an N-substituted glycine (B1666218) ester, offers multiple avenues for synthetic modification. The molecule possesses several reactive sites, primarily the primary amino group, the α-carbon of the glycine backbone, and the ester carbonyl group. Control over reaction conditions and reagents is crucial to direct the chemical transformation to the desired position (regioselectivity) and to control the three-dimensional arrangement of the resulting product (stereochemical control).

Regioselectivity: N-Alkylation vs. Cα-Alkylation

The principal challenge in the derivatization of N-substituted glycine esters is controlling the regioselectivity between reaction at the nitrogen atom and the α-carbon. The primary amine is a potent nucleophile and will readily react with electrophiles. For instance, direct alkylation with alkyl halides typically leads to N-alkylation.

To achieve selective alkylation at the α-carbon, the reactivity of the nitrogen must be masked, and the α-carbon must be activated. A widely adopted and effective strategy for glycine esters involves the formation of a Schiff base (or imine) at the nitrogen atom, commonly with benzophenone. This modification serves two critical purposes:

Protection of the Amino Group : The imine functionality protects the nitrogen from reacting with electrophiles.

Activation of the α-Carbon : The electron-withdrawing nature of the imine increases the acidity of the α-protons, facilitating their removal by a base to form a stabilized enolate.

This enolate can then act as a nucleophile, reacting with various electrophiles specifically at the α-carbon. researchgate.netiu.edu Subsequent hydrolysis of the imine regenerates the amino group, yielding the Cα-derivatized N-(2-Cyanoethyl)aminoacetate. This method provides excellent regiocontrol, favoring C-alkylation over N-alkylation. acs.org

Stereochemical Control in α-Alkylation

As N-(2-Cyanoethyl)aminoacetate is an achiral molecule, establishing stereochemical control is essential when a derivatization reaction, such as α-alkylation, creates a new stereocenter. The most prominent and successful method for achieving this is through asymmetric phase-transfer catalysis (PTC). nih.govacs.org

In this approach, the benzophenone imine of the glycine ester is deprotonated by a strong base (e.g., concentrated aqueous KOH or NaOH) to form the enolate. A chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from Cinchona alkaloids, facilitates the transfer of this enolate from the aqueous phase to the organic phase containing the alkylating agent. austinpublishinggroup.comepa.gov

The chiral catalyst forms a tight ion pair with the enolate, creating a chiral environment that sterically hinders one face of the planar enolate. Consequently, the electrophile is directed to attack preferentially from the less hindered face, resulting in the formation of one enantiomer of the product in excess. nih.govaustinpublishinggroup.com The efficiency and enantioselectivity of this process are highly dependent on the structure of the catalyst, the solvent, the temperature, and the nature of the ester group on the glycine derivative. acs.orgnih.gov

The utility of this methodology is demonstrated in the asymmetric alkylation of the benzophenone imine of glycine tert-butyl ester, a close analogue of N-(2-Cyanoethyl)aminoacetate. The data below illustrates the high levels of enantioselectivity that can be achieved.

| Entry | Electrophile (R-X) | Catalyst (mol %) | Conditions | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Benzyl bromide | (S)-Catalyst A (0.05) | Toluene, 0 °C, 1.5 h | 95 | 99 |

| 2 | Allyl bromide | (S)-Catalyst A (0.05) | Toluene, 0 °C, 0.5 h | 92 | 98 |

| 3 | Ethyl iodide | (S)-Catalyst A (0.05) | Toluene, 0 °C, 6 h | 81 | 98 |

| 4 | n-Propyl iodide | (S)-Catalyst A (0.05) | Toluene, 0 °C, 6 h | 85 | 98 |

| 5 | 4-Methoxybenzyl bromide | (S)-Catalyst A (0.01) | Toluene, 0 °C, 1 h | 95 | >99 |

Catalyst A refers to a binaphthyl-derived chiral quaternary ammonium salt described as a Simplified Maruoka Catalyst®. Data is illustrative of the high stereocontrol achievable in analogous systems. nih.gov

This strategy of forming an imine followed by asymmetric phase-transfer catalytic alkylation represents a powerful and well-established method for achieving both high regioselectivity and excellent stereochemical control in the derivatization of glycine esters. It is directly applicable to the synthesis of chiral, non-proteinogenic α-amino acids from precursors like N-(2-Cyanoethyl)aminoacetate.

Applications of N 2 Cyanoethyl Aminoacetate in Advanced Organic Synthesis

Utility as a Precursor in Multi-Step Organic Synthesis

N-(2-Cyanoethyl)aminoacetate serves as a versatile starting material in multi-step synthetic sequences. Its ambiphilic nature, possessing both nucleophilic (the amino group) and electrophilic (the ester and cyano groups) centers, allows for a variety of chemical transformations. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or can participate in cyclization reactions. The amino acid moiety provides a chiral center and a handle for peptide coupling or other modifications. This multi-functionality makes it an attractive building block for the synthesis of complex target molecules, streamlining synthetic routes and offering opportunities for the introduction of diverse functional groups.

Role in Heterocyclic Compound Construction

The construction of heterocyclic rings is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. N-(2-Cyanoethyl)aminoacetate has emerged as a valuable tool in this domain, facilitating the synthesis of a range of heterocyclic systems.

Synthesis of Diverse Heterocyclic Ring Systems

The reactivity of the cyano and amino groups in N-(2-Cyanoethyl)aminoacetate makes it a suitable precursor for various heterocyclic rings. While direct, specific examples of its use in the synthesis of thiophene, thiazole (B1198619), pyrazole, pyridine, and pyrimidine (B1678525) are not extensively documented under this specific compound name, the well-established reactivity of related β-aminonitriles and cyano-functionalized compounds in Gewald aminothiophene synthesis and other cyclization reactions suggests its potential utility. For instance, the reaction of a compound containing an active methylene (B1212753) group (like the one adjacent to the cyano group) with elemental sulfur is a known route to thiophenes. Similarly, the Hantzsch thiazole synthesis and other condensation reactions leading to pyrazoles, pyridines, and pyrimidines often utilize precursors with similar functional motifs.

| Heterocyclic System | General Synthetic Precursors with Similar Functionality |

| Thiophene | α-Cyano carbonyl compounds, elemental sulfur |

| Thiazole | Thioamides and α-halocarbonyl compounds |

| Pyrazole | Hydrazines and 1,3-dicarbonyl compounds or their equivalents |

| Pyridine | Aldehydes, β-keto esters, and a nitrogen source (Hantzsch synthesis) |

| Pyrimidine | Amidines and 1,3-dicarbonyl compounds |

Application as Precursors for Aziridine Derivatives and Aziridinyl Peptides

Aziridines are three-membered nitrogen-containing heterocycles that are valuable synthetic intermediates due to their high ring strain. The amino acid backbone of N-(2-Cyanoethyl)aminoacetate provides a foundation for the synthesis of aziridine-2-carboxylates, which are important chiral building blocks. Although direct synthesis from N-(2-Cyanoethyl)aminoacetate is not explicitly detailed in readily available literature, the transformation of β-amino acids into aziridines is a known synthetic strategy. This would involve the activation of the β-hydroxyl group (if present after modification of the cyanoethyl group) followed by intramolecular nucleophilic attack by the amino group. The resulting aziridinyl peptides are of interest in medicinal chemistry due to their unique conformational constraints and biological activities.

Formation of Condensed Heterocycles (e.g., Coumarin (B35378) Derivatives)

Coumarins, a class of benzopyrones, exhibit a wide range of biological activities. The synthesis of coumarin derivatives often involves the Pechmann condensation or Knoevenagel condensation. While the direct application of N-(2-Cyanoethyl)aminoacetate in these reactions is not prominently reported, its structural features suggest potential utility. For example, the active methylene group adjacent to the cyano group could potentially participate in Knoevenagel condensation with a salicylaldehyde (B1680747) derivative to form a coumarin-3-carboxamide or a related structure after subsequent cyclization and transformation of the cyano and amino functionalities.

Contribution to the Development of Novel Chemical Scaffolds for Drug Discovery

The search for novel chemical scaffolds is a critical aspect of drug discovery, as it provides the basis for the development of new therapeutic agents with improved efficacy and selectivity. The unique combination of a cyanoethyl group and an amino acid in N-(2-Cyanoethyl)aminoacetate makes it an interesting starting point for the generation of diverse molecular scaffolds. The ability to functionalize both the amino acid portion and the cyanoethyl tail allows for the creation of libraries of compounds with varied three-dimensional structures and pharmacophoric features. These novel scaffolds can then be screened for biological activity against various therapeutic targets.

Computational and Theoretical Studies on N 2 Cyanoethyl Aminoacetate Systems

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods are instrumental in elucidating the fundamental properties of N-(2-Cyanoethyl)aminoacetate systems at the atomic level. These calculations offer a detailed picture of the molecule's geometry, the distribution of electrons, and its intrinsic reactivity.

Density Functional Theory (DFT) Applications for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For N-(2-Cyanoethyl)aminoacetate, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can be used to determine its optimized molecular geometry. nih.govnih.gov These calculations would reveal bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule.

The electronic properties of N-(2-Cyanoethyl)aminoacetate can also be thoroughly examined using DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govacs.org A smaller energy gap generally implies higher reactivity. acs.org

For instance, in studies of other N-substituted glycine (B1666218) derivatives, the introduction of different functional groups has been shown to modulate the HOMO-LUMO gap, thereby influencing the molecule's biological activity. nih.govacs.org In the case of N-(2-Cyanoethyl)aminoacetate, the electron-withdrawing nature of the cyano group is expected to influence the electron density distribution across the molecule, impacting its electronic properties.

| Parameter | Description | Significance for N-(2-Cyanoethyl)aminoacetate |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides the 3D structure, including bond lengths and angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Represents the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attack. | Identifies regions of positive and negative electrostatic potential, guiding understanding of intermolecular interactions. |

Prediction and Analysis of Global and Local Reactivity Descriptors

Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. These descriptors are invaluable for predicting how N-(2-Cyanoethyl)aminoacetate will interact with other chemical species.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. acs.org

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability. acs.org

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself, calculated as χ = -(EHOMO + ELUMO) / 2. acs.org

Chemical Potential (μ): The negative of electronegativity (μ = -χ), representing the escaping tendency of electrons from an equilibrium system. acs.org

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ2 / 2η. acs.org

Local Reactivity Descriptors , such as Fukui functions, are used to identify the most reactive sites within a molecule. These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic, electrophilic, or radical attack.

| Descriptor | Formula | Interpretation for N-(2-Cyanoethyl)aminoacetate |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | A higher value suggests greater stability. |

| Chemical Softness (S) | 1 / η | A higher value suggests greater reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Indicates the ability to attract electrons. |

| Electrophilicity Index (ω) | μ2 / 2η | Measures the propensity to act as an electrophile. |

Computational Analysis of Vibrational Modes

Computational vibrational spectroscopy is a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of molecules. canterbury.ac.nz For N-(2-Cyanoethyl)aminoacetate, DFT calculations can be used to compute its harmonic vibrational frequencies. These calculated frequencies correspond to the fundamental modes of vibration of the molecule, such as stretching, bending, and torsional motions of its constituent atoms.

The calculated vibrational spectrum serves as a "molecular fingerprint" and can be compared with experimental data to confirm the molecular structure. canterbury.ac.nz The analysis of these vibrational modes provides detailed information about the bonding and functional groups present in the molecule. For instance, the characteristic stretching frequency of the nitrile (C≡N) group in the cyanoethyl moiety would be a prominent feature in the calculated spectrum. nih.gov Similarly, the vibrational modes associated with the amino, ester, and alkyl portions of the molecule can be identified and assigned. Anharmonic computations can provide even more accurate predictions of vibrational frequencies. nih.gov

Molecular Modeling for Reaction Mechanism Prediction and Elucidation

Molecular modeling techniques are essential for investigating the mechanisms of chemical reactions involving N-(2-Cyanoethyl)aminoacetate. These methods allow for the exploration of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.

Quantum mechanics/molecular mechanics (QM/MM) methods are particularly useful for studying reactions in complex environments, such as in solution or in the active site of an enzyme. chemrxiv.org In this approach, the reacting species are treated with a high level of quantum mechanical theory, while the surrounding environment is described using a more computationally efficient molecular mechanics force field. This hybrid approach allows for the accurate modeling of bond-breaking and bond-forming processes while still accounting for the influence of the surrounding medium.

Reactive molecular dynamics simulations can also be employed to uncover reaction mechanisms by simulating the atomic motions over time and observing the chemical transformations that occur. chemrxiv.orgchemrxiv.org These simulations can reveal complex reaction pathways and intermediates that may not be apparent from static calculations.

In Silico Strategies for Rational Design and Virtual Screening of N-(2-Cyanoethyl)aminoacetate Derivatives

In silico methods play a crucial role in the rational design and discovery of new molecules with desired properties. For N-(2-Cyanoethyl)aminoacetate derivatives, these strategies can be used to identify promising candidates for various applications, such as in medicinal chemistry or materials science.

Rational Design involves modifying the structure of a parent molecule to enhance a specific property. This can be guided by the computational results described in the previous sections. For example, by understanding the relationship between the electronic structure and reactivity of N-(2-Cyanoethyl)aminoacetate, modifications can be proposed to tune these properties. This could involve introducing different substituents on the amino group or the acetate (B1210297) moiety to modulate the molecule's lipophilicity, electronic properties, or binding affinity to a biological target. mdpi.com

Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity or property. nih.govnih.gov Structure-based virtual screening involves docking candidate molecules into the binding site of a target protein to predict their binding affinity. nih.govarxiv.org Ligand-based virtual screening uses the known properties of active molecules to identify other compounds with similar characteristics. These high-throughput screening methods can significantly accelerate the discovery of novel N-(2-Cyanoethyl)aminoacetate derivatives with specific functionalities. nih.gov

Q & A

Q. How should researchers address discrepancies in melting point reports for this compound?

- Methodological Answer: Calibrate melting point apparatus using certified standards (e.g., benzoic acid). Compare results with literature values from authoritative databases like NIST. Consider polymorphic forms or hydrate formation, and characterize crystalline structures via X-ray diffraction if inconsistencies persist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.